Cyclohexyl fluoro(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl fluoro(oxo)acetate is an organic compound characterized by a cyclohexane ring attached to a fluoro(oxo)acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl fluoro(oxo)acetate can be synthesized through the esterification of cyclohexanol with fluoro(oxo)acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl fluoro(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding cyclohexyl fluoro(oxo)alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: this compound derivatives with additional oxygen functionalities.
Reduction: Cyclohexyl fluoro(oxo)alcohol.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl fluoro(oxo)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclohexyl fluoro(oxo)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release fluoro(oxo)acetic acid, which can then participate in various biochemical processes. The fluoro group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl fluoro(oxo)acetate can be compared with other similar compounds, such as:
Cyclohexyl acetate: Lacks the fluoro group, resulting in different reactivity and applications.
Fluoro(oxo)acetate esters: Other esters with different alkyl groups can be compared to highlight the unique properties of the cyclohexyl derivative.
Uniqueness: The presence of both the cyclohexyl ring and the fluoro(oxo)acetate group imparts unique chemical properties to the compound, making it distinct from other esters and cycloalkanes.
Eigenschaften
CAS-Nummer |
142072-09-1 |
---|---|
Molekularformel |
C8H11FO3 |
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
cyclohexyl 2-fluoro-2-oxoacetate |
InChI |
InChI=1S/C8H11FO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
FONAKDDPRGERNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.